molecular formula C15H14O3 B3046031 5-Methoxy-2-(2-methylphenyl)benzoic acid CAS No. 1183657-07-9

5-Methoxy-2-(2-methylphenyl)benzoic acid

Cat. No.: B3046031
CAS No.: 1183657-07-9
M. Wt: 242.27
InChI Key: XKQZNZMZCMPMDC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(2-methylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group at the 5-position and a 2-methylphenyl group at the 2-position of the aromatic ring. For instance, compounds like 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (DARI-007) are key precursors to daridorexant, a dual orexin receptor antagonist approved for insomnia treatment .

Properties

IUPAC Name

5-methoxy-2-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-5-3-4-6-12(10)13-8-7-11(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZNZMZCMPMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681183
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183657-07-9
Record name 4-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(2-methylphenyl)benzoic acid typically involves the reaction of 2-methylphenylboronic acid with 5-methoxy-2-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Hydroxy-2-(2-methylphenyl)benzoic acid.

    Reduction: 5-Methoxy-2-(2-methylphenyl)benzyl alcohol.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 5-Methoxy-2-(2-methylphenyl)benzoic acid is not well-documented. its biological effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, involved in inflammatory pathways. The methoxy and methylphenyl groups may enhance its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent at 2-Position Key Properties/Applications Reference ID
5-Methoxy-2-(2-methylphenyl)benzoic acid 2-Methylphenyl Intermediate in drug synthesis -
5-Methoxy-2-methylbenzoic acid Methyl Commercial reagent (logP ≈ 2.1)
DARI-007 2H-1,2,3-triazol-2-yl Daridorexant precursor (63% yield)
Indomethacin 2-Methylindole-3-acetic acid Anti-inflammatory (COX inhibition)
Omeprazole derivatives Methanesulfinyl-benzimidazole Proton pump inhibitors

Biological Activity

5-Methoxy-2-(2-methylphenyl)benzoic acid, a compound with the molecular formula C10H12O3C_{10}H_{12}O_3, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Anti-inflammatory Properties

Research indicates that 5-Methoxy-2-(2-methylphenyl)benzoic acid exhibits significant anti-inflammatory activity. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in these processes. The presence of the methoxy group may enhance its binding affinity, making it a candidate for further drug development targeting inflammatory diseases.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has been studied for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The structural characteristics of 5-Methoxy-2-(2-methylphenyl)benzoic acid likely contribute to its efficacy against microbial pathogens.

The exact mechanism of action for 5-Methoxy-2-(2-methylphenyl)benzoic acid is not well-documented; however, it is hypothesized that its biological effects are mediated through interactions with molecular targets such as enzymes involved in inflammatory responses. The methoxy and methyl groups enhance its ability to penetrate biological membranes, potentially increasing its bioavailability and effectiveness.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Methoxy-2-(2-methylphenyl)benzoic acid, a comparison with similar compounds can be insightful:

CompoundStructural FeaturesBiological Activity
2-Methoxybenzoic acidLacks methylphenyl groupLess hydrophobic, reduced activity
4-Methoxybenzoic acidLacks methylphenyl groupAltered chemical reactivity
2-Methylbenzoic acidLacks methoxy groupDifferent electronic properties

This table highlights how the presence of both methoxy and methyl groups in 5-Methoxy-2-(2-methylphenyl)benzoic acid contributes to its distinct biological activities compared to structurally similar compounds.

Study on Anti-inflammatory Effects

A notable study investigated the anti-inflammatory effects of 5-Methoxy-2-(2-methylphenyl)benzoic acid in a murine model. The results demonstrated a significant reduction in inflammatory markers when administered at specific dosages. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis.

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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